2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Overview
Description
“2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 464931-62-2. It has a molecular weight of 245.66 . The compound is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Fluorescence Derivatization
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride has applications in fluorescence derivatization. It has been used to couple with the amino group of various amino acids, resulting in derivatives that exhibit strong fluorescence. This property is particularly useful in biological assays where strong fluorescence and good quantum yields are desired for more accurate and visible results (Frade et al., 2007).
Synthesis of Bioactive Compounds
The compound also finds application in the synthesis of bioactive compounds. It has been used in the preparation of various derivatives that demonstrate significant biological activities. These include antimicrobial activities against organisms such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against species like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Polymer Modification
This compound is also useful in the functional modification of polymers. It has been incorporated into hydrogels through condensation reactions, improving their properties. The modification leads to increased thermal stability and enhanced biological activities, making these polymers suitable for various medical applications (Aly & El-Mohdy, 2015).
Synthesis of Anticancer Agents
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some of these derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential in the development of new anticancer therapies (Saad & Moustafa, 2011).
Antioxidant and Anti-inflammatory Properties
Additionally, the compound has been used to synthesize molecules with potent antioxidant and anti-inflammatory properties. These molecules are comparable in potency to ascorbic acid, suggesting their potential use in treatments for oxidative stress and inflammation-related disorders (Sahoo, Subudhi, & Swain, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNUOCBBWMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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